molecular formula C24H17BO2 B8431663 B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid

Katalognummer: B8431663
Molekulargewicht: 348.2 g/mol
InChI-Schlüssel: XYTJBFVTIVKXLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a phenanthrene moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.

Eigenschaften

Molekularformel

C24H17BO2

Molekulargewicht

348.2 g/mol

IUPAC-Name

(6-phenanthren-9-ylnaphthalen-2-yl)boronic acid

InChI

InChI=1S/C24H17BO2/c26-25(27)20-12-11-16-13-19(10-9-17(16)14-20)24-15-18-5-1-2-6-21(18)22-7-3-4-8-23(22)24/h1-15,26-27H

InChI-Schlüssel

XYTJBFVTIVKXLD-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:

    Starting Materials: The synthesis begins with 9-bromophenanthrene and 2-naphthaleneboronic acid.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent such as tetrahydrofuran (THF) or toluene.

    Procedure: The mixture is heated under reflux conditions for several hours, allowing the coupling reaction to proceed. After completion, the reaction mixture is cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds with aryl halides, producing biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The phenanthrene and naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters/Borates: Formed through oxidation of the boronic acid group.

    Substituted Phenanthrene/Naphthalene Derivatives: Formed through electrophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes for biological imaging and sensing.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Wirkmechanismus

The mechanism of action of B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The phenanthrene and naphthalene rings contribute to the compound’s stability and electronic properties, enhancing its reactivity and utility in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenanthrene-9-boronic acid
  • Naphthalene-2-boronic acid
  • Pyrene-1-boronic acid

Uniqueness

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid is unique due to the combination of the phenanthrene and naphthalene moieties, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and reactivity profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.